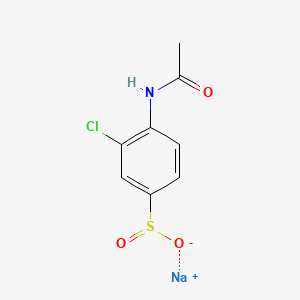
Sodium 4-acetamido-3-chlorobenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-chloro-4-acetamidobenzene-1-sulfinate is an organic compound that belongs to the class of sulfinates It is characterized by the presence of a sulfinate group attached to a benzene ring, which also contains a chlorine atom and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-chloro-4-acetamidobenzene-1-sulfinate typically involves the sulfonation of 3-chloro-4-acetamidobenzene. This can be achieved through the reaction of 3-chloro-4-acetamidobenzene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of sodium 3-chloro-4-acetamidobenzene-1-sulfinate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-chloro-4-acetamidobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sodium 3-chloro-4-acetamidobenzene-1-sulfonate.
Reduction: 3-chloro-4-acetamidobenzene-1-sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-chloro-4-acetamidobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which sodium 3-chloro-4-acetamidobenzene-1-sulfinate exerts its effects involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom and acetamido group may also contribute to the compound’s reactivity and specificity towards certain enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
Sodium 4-acetamidobenzene-1-sulfinate: Lacks the chlorine atom, which may affect its reactivity and applications.
Sodium 3-chloro-4-aminobenzene-1-sulfinate:
Uniqueness
Sodium 3-chloro-4-acetamidobenzene-1-sulfinate is unique due to the presence of both a chlorine atom and an acetamido group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7ClNNaO3S |
|---|---|
Molecular Weight |
255.65 g/mol |
IUPAC Name |
sodium;4-acetamido-3-chlorobenzenesulfinate |
InChI |
InChI=1S/C8H8ClNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
LGQVABGOGYAVGZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















